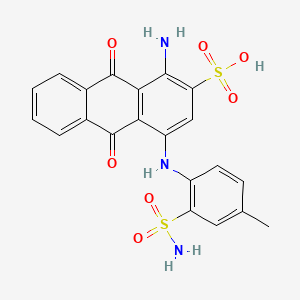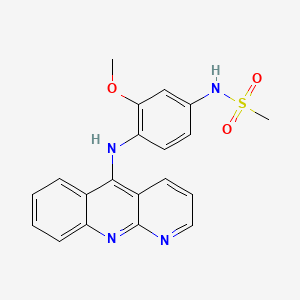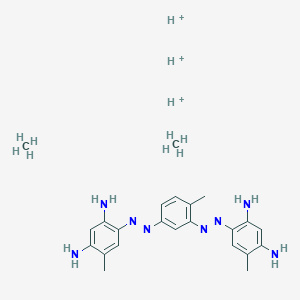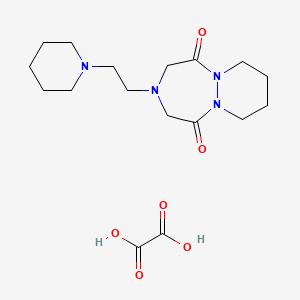
Homostachydrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homostachydrine is an ammonium betaine that is a pipecolic acid zwitterion with methyl groups substituted for the two hydrogens at the nitrogen. It is found in fruits, seeds, and leaves of orange, lemon, and bergamot . This compound has been identified as a substrate of the carnitine/organic cation transporter OCTN1/SLC22A4 .
Vorbereitungsmethoden
Homostachydrine can be detected using high-performance liquid chromatography (HPLC) electrospray ionization mass spectrometry (ESI-MS) technique, employing a C8 column with 0.1% formic acid in water as a mobile phase . The extraction method is relatively straightforward, involving the isolation of the compound from natural sources such as fruits and seeds.
Analyse Chemischer Reaktionen
Homostachydrine undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a Bronsted base, capable of accepting a hydron from a donor (Bronsted acid) . The compound’s structure allows it to participate in reactions typical of ammonium betaines and pipecolic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Homostachydrine has been studied for its potential role in sensitizing pentylenetetrazole-induced seizures in mice . It is a substrate of the OCTN1 transporter, which is expressed in brain neurons and is associated with epilepsy . The compound’s administration has been shown to increase seizure scores and the expression of certain genes in the hippocampus and frontal cortex . Additionally, this compound is found in coffee and can be used as a marker for coffee consumption .
Wirkmechanismus
Homostachydrine exerts its effects by being a substrate of the OCTN1 transporter. This transporter is involved in the uptake of various compounds, including food-derived antioxidants . The administration of this compound increases the expression of genes related to epilepsy, such as Arc, Egr1, and BDNF, in the brain . This suggests that this compound may play a role in modulating neuronal activity and excitability.
Vergleich Mit ähnlichen Verbindungen
Homostachydrine is structurally similar to pipecolic acid, a precursor in plants . Both compounds have been associated with epilepsy and seizure models, although their effects may vary . Ergothioneine, another compound transported by OCTN1, shares some functional similarities with this compound, particularly in its role as an antioxidant .
Eigenschaften
CAS-Nummer |
472-22-0 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(2S)-1,1-dimethylpiperidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
XULZWQRXYTVUTE-ZETCQYMHSA-N |
Isomerische SMILES |
C[N+]1(CCCC[C@H]1C(=O)[O-])C |
Kanonische SMILES |
C[N+]1(CCCCC1C(=O)[O-])C |
melting_point |
300 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















